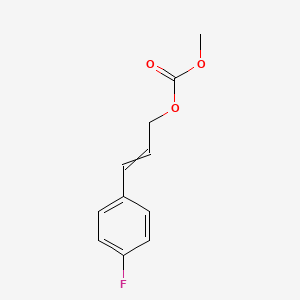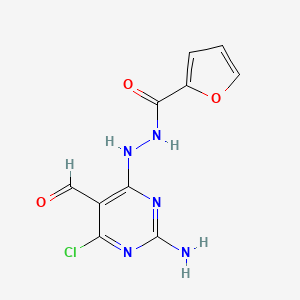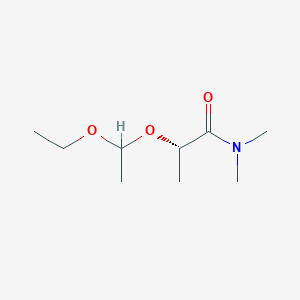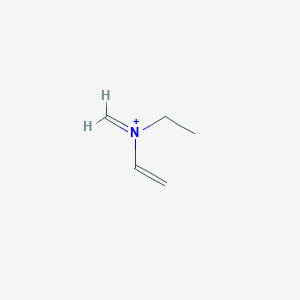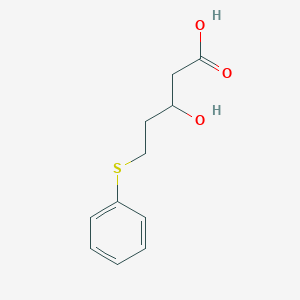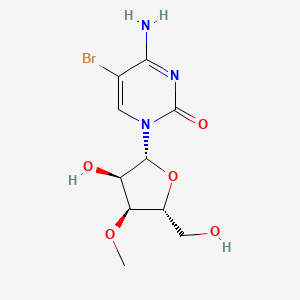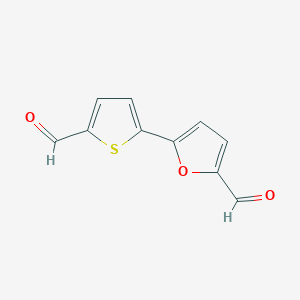![molecular formula C15H20O2 B14250503 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 383188-37-2](/img/structure/B14250503.png)
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[410]heptane is an organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves the reaction of 4-methylphenylmethanol with an epoxide precursor under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.
化学反応の分析
Types of Reactions
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- 3-{[(4-Chlorophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- 3-{[(4-Bromophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
Uniqueness
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane is unique due to its specific substituent (4-methylphenyl) which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
383188-37-2 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
3-[(4-methylphenyl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H20O2/c1-11-2-4-12(5-3-11)9-16-10-13-6-7-14-15(8-13)17-14/h2-5,13-15H,6-10H2,1H3 |
InChIキー |
LGEDQFZKWAETLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COCC2CCC3C(C2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


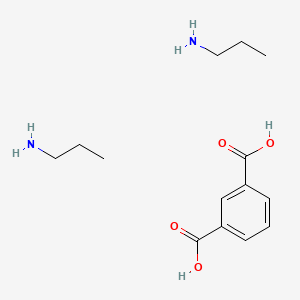

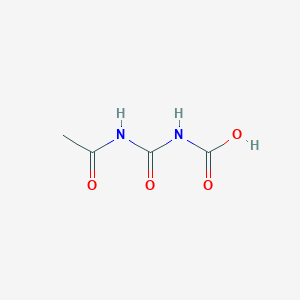
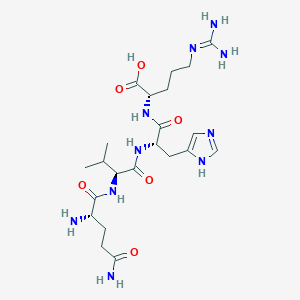
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
